7-Fluoro-1-methylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUSWJEIXFMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259785 | |
| Record name | 7-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875003-44-4 | |
| Record name | 7-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875003-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Fluoro 1 Methylindolin 2 One and Its Derivatives
Strategies for Constructing the Indolin-2-one Ring System
The formation of the indolin-2-one (oxindole) core is a critical step in the synthesis of 7-Fluoro-1-methylindolin-2-one. This bicyclic lactam structure can be assembled through several strategic cyclization reactions or by the chemical modification of related indole-based precursors.
Cyclization Reactions
Intramolecular cyclization is a primary strategy for constructing the indolin-2-one ring. These reactions typically involve forming the crucial C-N or C-C bond that closes the five-membered heterocyclic ring, starting from a suitably substituted benzene (B151609) derivative. The specific nature of the cyclization can vary, encompassing oxidative, reductive, and transition metal-catalyzed processes.
The direct oxidation of indole (B1671886) precursors represents a common and efficient method for accessing the indolin-2-one scaffold. tntech.edu This transformation involves the introduction of an oxygen atom at the C2 position of the indole ring. To synthesize the target compound via this route, a plausible precursor would be 7-fluoro-1-methylindole. A variety of oxidizing agents have been employed for this conversion, each with its own reaction conditions and substrate compatibility. tntech.edu
Common oxidizing systems used for the conversion of indoles to oxindoles include:
Dimethyldioxirane (DMDO): A powerful yet mild oxidant that can effectively convert indoles to their corresponding 2-oxo derivatives. tntech.edu
N-Bromosuccinimide (NBS): Often used in aqueous solvent systems, NBS can facilitate the oxidative rearrangement of indoles to oxindoles.
Metal-based oxidants: Reagents such as chromium trioxide (CrO₃) or palladium catalysts in the presence of an oxidant can also achieve this transformation, though they may present challenges regarding toxicity and cost.
The general mechanism involves an initial electrophilic attack at the C3 position of the electron-rich indole ring, followed by rearrangement and oxidation at the C2 position to yield the indolin-2-one product. The choice of oxidant and conditions is crucial to prevent over-oxidation or side reactions.
Table 1: General Conditions for Oxidation of Indole Derivatives
| Oxidant System | Typical Solvents | Temperature | General Observations |
| Dimethyldioxirane (DMDO) | Acetone, Dichloromethane (B109758) | 0 °C to room temp. | Mild conditions, good for sensitive substrates. |
| N-Bromosuccinimide (NBS) | THF/H₂O, Dioxane/H₂O | Room temperature | Common and cost-effective method. |
| Palladium(II) Acetate (B1210297) / O₂ | Toluene, Acetic Acid | Elevated temperatures | Catalytic method, molecular oxygen as terminal oxidant. |
Reductive cyclization offers an alternative pathway to the indolin-2-one ring system, typically starting from ortho-substituted nitroaromatics. For the synthesis of this compound, a suitable starting material would be a derivative of N-(2-fluoro-6-nitrophenyl)acetamide. The core of this strategy involves the reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization by attacking a side-chain electrophile (e.g., an ester or acyl chloride) to form the lactam ring. tntech.edu
Common reducing agents for the nitro group in this context include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.
Metal/Acid Systems: Reagents such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective choices for nitro group reduction. nih.gov
This method is particularly advantageous as it utilizes readily available nitroaromatic compounds. The key step is the intramolecular nucleophilic attack of the newly formed aniline (B41778) on the adjacent carbonyl-containing side chain to close the five-membered ring.
Table 2: Reagents for Reductive Cyclization of o-Nitroaryl Compounds
| Reducing Agent | Typical Conditions | Advantages |
| H₂, Pd/C | Methanol or Ethanol, room temp. to 50 °C | High yield, clean byproducts (H₂O). |
| Fe / Acetic Acid | Ethanol/Water, reflux | Cost-effective, widely used in industry. |
| SnCl₂ / HCl | Ethanol, reflux | Effective for a broad range of substrates. |
Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex ring systems with high efficiency and selectivity. researchgate.net Palladium-catalyzed reactions, in particular, are powerful tools for forming the indolin-2-one core. chemical-suppliers.eu One established approach is the intramolecular carbonylation and amidation of an ortho-haloaniline derivative.
For the target molecule, a hypothetical precursor could be 2-bromo-3-fluoro-N-methylaniline. In the presence of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide (CO), this substrate can undergo a cyclocarbonylation reaction. The process involves the oxidative addition of the palladium catalyst to the aryl-bromide bond, followed by CO insertion and subsequent reductive elimination to form the lactam ring of the indolin-2-one system. This method allows for the direct construction of the carbonyl group and the heterocyclic ring in a single step.
Table 3: Typical Components for Pd-Catalyzed Carbonylative Cyclization
| Component | Example | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-N bond formation. |
| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and facilitates catalysis. |
| Base | K₂CO₃, Et₃N | Neutralizes the acid generated during the reaction. |
| CO Source | CO gas, Mo(CO)₆ | Provides the carbonyl group for the lactam ring. |
Approaches Involving Isatin (B1672199) Intermediates
Isatins (indole-2,3-diones) are versatile and highly valuable intermediates in the synthesis of a wide array of indole derivatives, including indolin-2-ones. Their C3-carbonyl group provides a reactive handle that can be selectively reduced to a methylene (B1212753) (CH₂) group, directly affording the oxindole (B195798) structure.
This pathway is a two-stage process starting from the commercially available 7-fluoroisatin (B1296980). tntech.edudrugfuture.com
N-Methylation: The first step involves the methylation of the nitrogen atom of 7-fluoroisatin to produce 7-fluoro-1-methylisatin. This is typically achieved by treating the isatin with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the acidic N-H of the isatin, and the resulting anion acts as a nucleophile to attack the methylating agent.
Selective Reduction: The subsequent and final step is the selective reduction of the C3-ketone of 7-fluoro-1-methylisatin to a methylene group, leaving the C2-amide carbonyl intact. A classic and effective method for this transformation is the Wolff-Kishner reduction. drugfuture.comwikipedia.orgalfa-chemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction involves the formation of a hydrazone intermediate by reacting the isatin with hydrazine (B178648) (N₂H₄), followed by heating under strongly basic conditions (e.g., with KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The driving force is the irreversible loss of nitrogen gas (N₂) to form the desired methylene group at the C3 position.
Table 4: Reaction Sequence via Isatin Intermediate
| Step | Reaction | Key Reagents | Product |
| 1 | N-Methylation | 7-Fluoroisatin, CH₃I, K₂CO₃ | 7-Fluoro-1-methylisatin |
| 2 | Wolff-Kishner Reduction | 7-Fluoro-1-methylisatin, N₂H₄·H₂O, KOH | This compound |
Synthesis via Functionalized Anilines
The construction of the this compound scaffold is effectively achieved through a well-established route starting from appropriately substituted anilines. This method typically involves a two-step process: N-acylation followed by intramolecular cyclization.
The synthesis commences with a functionalized aniline, specifically 3-fluoro-N-methylaniline. This starting material undergoes chloroacetylation by reacting with chloroacetyl chloride, often in the presence of a mild base like triethylamine (B128534) or in a solvent such as acetic acid, to form the key intermediate, N-(3-fluorophenyl)-N-methyl-2-chloroacetamide researchgate.netresearchgate.net. The presence of the chlorine atom provides a reactive site for the subsequent ring-closing reaction.
The final step is an intramolecular Friedel-Crafts reaction, a classic electrophilic aromatic substitution. The N-(3-fluorophenyl)-N-methyl-2-chloroacetamide intermediate is treated with a strong Lewis acid, most commonly aluminum chloride (AlCl₃), which promotes the cyclization nih.govlibretexts.org. The electrophilic attack occurs at the carbon position ortho to the N-methylacetamido group, leading to the formation of the five-membered lactam ring characteristic of the indolin-2-one core and yielding the target compound, this compound.
Regioselective Introduction of the Fluoro and Methyl Substituents
Achieving the precise placement of the fluorine atom at the C7 position and the methyl group on the nitrogen (N1) is paramount. The regioselectivity of the synthesis is not a matter of chance but is deliberately controlled by the choice of starting materials or the sequence of functionalization steps.
Pre-functionalization of Starting Materials
The most direct and common strategy to ensure the correct substitution pattern is through pre-functionalization. This approach involves beginning the synthesis with a starting material that already contains the required substituents in the desired positions.
For this compound, the synthesis begins with 3-fluoro-N-methylaniline. The positions of the substituents on this aniline precursor directly dictate their final locations on the indolin-2-one ring. During the intramolecular Friedel-Crafts cyclization, the ring closure occurs at the position ortho to the activating N-methylacetamido group and meta to the deactivating fluorine atom. This directs the cyclization to the C2 position of the aniline ring, thereby forcing the fluorine atom into the C7 position of the resulting indolin-2-one product. The N-methyl group is already in place on the aniline nitrogen, which becomes the N1 position of the final heterocyclic system. This method provides unambiguous and high regioselectivity, avoiding the formation of unwanted isomers.
Post-synthesis Functionalization at Specific Positions
In this pathway, the synthesis would first focus on creating 7-fluoroindolin-2-one from 3-fluoroaniline (B1664137) and chloroacetyl chloride, followed by cyclization. The resulting 7-fluoroindolin-2-one, which contains an N-H bond, can then be selectively methylated. This N-methylation can be achieved using various reagents and conditions, such as reacting the precursor with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent like DMF researchgate.net. Palladium-catalyzed methods have also been developed for the N-alkylation of indole derivatives, which could be adapted for this purpose nih.govnih.gov. While direct C-H fluorination at the C7 position of 1-methylindolin-2-one is theoretically possible, it is a chemically challenging transformation that is less commonly employed than the pre-functionalization or post-synthesis N-methylation routes.
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects
The solvent plays a critical role in the intramolecular cyclization step. In traditional Friedel-Crafts reactions, non-polar, aprotic solvents such as dichloromethane (DCM) or carbon disulfide are often used to avoid reaction with the strong Lewis acid catalyst. However, for modern catalytic systems, the choice is more varied. The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates. For palladium-catalyzed cyclizations of α-chloroacetanilides, polar aprotic solvents are often preferred.
| Solvent | Typical Application | Effect on Yield/Reaction Rate | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | Lewis Acid-Catalyzed Friedel-Crafts | Standard solvent, provides moderate yields. Its non-coordinating nature prevents deactivation of the Lewis acid. | nih.gov |
| Toluene | Palladium-Catalyzed C-H Functionalization | Effective for Pd-catalyzed reactions, leading to good to excellent yields. | organic-chemistry.org |
| N,N-Dimethylformamide (DMF) | Base-Mediated Alkylations/Cyclizations | High-boiling polar aprotic solvent, can facilitate reactions requiring higher temperatures and helps in dissolving polar substrates and reagents. | researchgate.netresearchgate.net |
| Water | Organocatalytic Friedel-Crafts Arylation | Used in green chemistry approaches, particularly for organocatalytic methods, promoting short reaction times. | rsc.org |
Catalyst Selection (e.g., Lewis Acids, Transition Metals)
The choice of catalyst is arguably the most critical factor in the synthesis of indolin-2-ones via intramolecular cyclization. The catalyst dictates the reaction mechanism and conditions required.
Lewis Acids: The classical approach for the intramolecular Friedel-Crafts cyclization of N-aryl-α-haloacetamides employs strong Lewis acids such as aluminum chloride (AlCl₃) or trifluoromethanesulfonic acid (Tf₂O) nih.govlibretexts.org. These catalysts activate the haloacetamide substrate, facilitating the electrophilic attack on the aromatic ring. While effective, these methods often require stoichiometric amounts of the catalyst and harsh, anhydrous conditions, which can limit their compatibility with sensitive functional groups organic-chemistry.org.
Transition Metals: To overcome the limitations of strong Lewis acids, milder and more versatile catalytic systems based on transition metals, particularly palladium, have been developed. Palladium-catalyzed C-H functionalization allows for the cyclization of α-chloroacetanilides under significantly milder conditions organic-chemistry.org. These reactions typically use a palladium(II) precursor like Pd(OAc)₂ in combination with a phosphine ligand and a stoichiometric base such as triethylamine organic-chemistry.org. The key advantage of palladium catalysis is its high functional group tolerance, allowing the synthesis of complex oxindoles that would be incompatible with strong Lewis acids organic-chemistry.org.
| Catalyst System | Substrate | Base | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ (Lewis Acid) | N-Aryl-α-chloroacetamide | N/A | Generally moderate to good, but substrate-dependent. | nih.gov |
| Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | N-methyl-N-phenyl-α-chloroacetamide | Et₃N | 95 | organic-chemistry.org |
| Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | N-(4-carbomethoxyphenyl)-N-methyl-α-chloroacetamide | Et₃N | 96 | organic-chemistry.org |
| Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenyl | N-(4-cyanophenyl)-N-methyl-α-chloroacetamide | Et₃N | 98 | organic-chemistry.org |
| SP-NHC-Pd(II) (Heterogeneous) | 2-Bromo-N-methyl-N-phenylacetamide | K₂CO₃ | >99 (in flow) | acs.org |
Temperature and Pressure Considerations
The synthesis of indolin-2-one derivatives often involves reactions conducted at a range of temperatures, from ambient conditions to elevated temperatures, to facilitate cyclization and functionalization steps. For instance, in the synthesis of the related compound 7-fluoroindoline (B1367875) from 7-fluoro-1H-indole, the reaction is carried out at room temperature (approximately 20°C). In contrast, the synthesis of 7-fluoro-1-indanone (B1273118) from 3-chloro-1-(2-fluorophenyl)propan-1-one (B1342048) involves a cyclization step that is conducted at a significantly higher temperature of 180°C. The synthesis of certain 7-azaindoline derivatives, which share a similar heterocyclic core, has been reported at 110°C.
Typically, these syntheses are performed under atmospheric pressure in standard laboratory glassware. The use of elevated or reduced pressure is not commonly reported for the fundamental steps of indolinone synthesis unless specific reagents or reaction conditions, such as the use of gaseous reactants or the need to remove volatile byproducts, necessitate it. For this compound, specific pressure conditions are not detailed in the available literature, suggesting that standard atmospheric pressure is likely employed.
Table 1: Temperature Conditions in the Synthesis of Related Fluoro-Indole Derivatives
| Compound | Reaction Step | Temperature |
| 7-Fluoroindoline | Reduction of 7-fluoro-1H-indole | Room Temperature |
| 7-Fluoro-1-indanone | Cyclization | 180°C |
| 7-Azaindoline Derivatives | Domino Reaction | 110°C |
Reaction Time and Monitoring (e.g., TLC, GC)
The duration of synthetic reactions leading to indolin-2-one structures is highly dependent on the specific reactants, catalysts, and temperature conditions employed. Reaction times can range from a few hours to overnight. For example, the synthesis of 7-fluoroindoline from 7-fluoro-1H-indole requires a reaction time of 2 hours. In the synthesis of other heterocyclic compounds, reaction times of 12 to 48 hours have been reported, with the progress monitored by Thin Layer Chromatography (TLC).
Reaction monitoring is a critical aspect of chemical synthesis to determine the point of completion and to minimize the formation of byproducts. Thin Layer Chromatography (TLC) is a widely used technique for this purpose due to its simplicity and speed. For the synthesis of this compound, the reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. The choice of eluent for TLC would typically be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane, with the ratio adjusted to achieve good separation of the components.
Gas Chromatography (GC) can also be employed for reaction monitoring, particularly for volatile compounds or when more quantitative data is required during the reaction. However, for many indolin-2-one syntheses, TLC provides sufficient qualitative information.
Purification Techniques and Strategies
Following the completion of the synthesis, the crude product containing this compound and any unreacted starting materials, reagents, or byproducts must be purified. The common strategies for the purification of organic compounds like indolin-2-ones are recrystallization and chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Common solvents used for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol-water or hexane-ethyl acetate. For N-methylated fluorooxindoles, a systematic screening of solvents would be necessary to identify the optimal system for recrystallization.
Chromatography (e.g., Column Chromatography, Flash Chromatography)
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography is a standard method for the purification of organic compounds. In the case of this compound, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, thus allowing for their separation. For compounds similar to this compound, eluent systems such as hexane/ethyl acetate or chloroform/acetone are commonly used. For instance, the purification of 7-fluoroindoline is achieved using a silica gel column with an ethyl acetate/hexane gradient. Similarly, 7-fluoro-1-indanone is purified by column chromatography using a hexanes:EtOAc (4:1) eluent.
Flash Chromatography is a variation of column chromatography that uses a short, pre-packed column and positive pressure to force the eluent through the column at a faster rate. This technique allows for rapid and efficient purification of synthetic compounds. The principles of solvent selection and separation are the same as in traditional column chromatography. The choice of eluent system is often guided by preliminary analysis using TLC.
Table 2: Exemplary Chromatographic Conditions for Related Compounds
| Compound | Stationary Phase | Eluent System |
| 7-Fluoroindoline | Silica Gel | Ethyl Acetate/Hexane (gradient) |
| 7-Fluoro-1-indanone | Silica Gel | Hexanes/Ethyl Acetate (4:1) |
| Fluoro-1H-indazoles | Silica Gel | Chloroform/Acetone |
Reactivity and Chemical Transformations of 7 Fluoro 1 Methylindolin 2 One
Pericyclic and Multicomponent Reactions
Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org In the context of 7-Fluoro-1-methylindolin-2-one, its derivatives can participate in [3+2] cycloaddition reactions. These reactions, which involve a three-atom component and a two-atom component, are effective for synthesizing five-membered heterocyclic rings. libretexts.orgresearchgate.net
Theoretical studies using density functional theory (DFT) have been employed to investigate the regio- and stereoselectivities of [3+2] cycloaddition reactions involving derivatives of 1-methylindolin-2-one. researchgate.net For instance, the reaction between azomethine ylides and α-fluoro-α,β-unsaturated arylketones, which share structural similarities with activated this compound derivatives, has been shown to proceed in a diastereodivergent manner. researchgate.net The choice of catalyst, such as Ag(I) or Cu(II), can direct the reaction towards either endo- or exo-selective products. researchgate.net These findings suggest that the cycloaddition reactions of this compound can be finely tuned to achieve desired stereochemical outcomes. researchgate.net
Aldol (B89426) Addition Reactions
The aldol addition is a fundamental carbon-carbon bond-forming reaction in which an enol or enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orgmasterorganicchemistry.com this compound can serve as a precursor to a fluoro-enolate for aldol reactions. acs.org
Research has demonstrated the diastereoselective deacylative aldol reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with various aldehydes. ua.es These reactions, often facilitated by a base like triethylamine (B128534) and a Lewis acid such as lithium bromide, typically yield the syn-stereoisomer with good yields. ua.esarkat-usa.org The stereoselectivity is rationalized through a chair-like transition state. ua.es The use of N-methyl-3-acetyl-3-fluoro-2-oxindole provides a pathway to 3-substituted-3-fluorooxindoles, which are valuable structural motifs in medicinal chemistry. ua.es
Furthermore, asymmetric aldol reactions have been developed using cyclic-amide-based hydrates as precursors for fluoro amide-enolates. acs.org Catalyzed by a copper(I)/bis(oxazoline) ligand system, these reactions proceed with high yields and stereoselectivities, particularly with aliphatic aldehydes. acs.org
Table 1: Selected Aldol Addition Reactions
| Aldehyde | Catalyst/Base | Solvent | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Benzaldehyde | LiBr / Et3N | THF | (RS)-3-Fluoro-3-[( RS)-hydroxy(phenyl)methyl]-1-methylindolin-2-one | 43 | 60:40 |
Mannich-type Reactions
Mannich-type reactions involve the aminoalkylation of a carbon acid, such as the enolate of this compound, with an aldehyde and an amine. The general utility of organocatalytic methods for C-C bond formation with 3-fluorooxindoles has been extended to Mannich reactions. nih.gov
Asymmetric Mannich reactions have been successfully carried out using in situ generated fluoro-enolates from indole-based hydrates. acs.org These reactions, when conducted with fluoroalkyl imines, demonstrate broad substrate scope and provide the corresponding products in excellent yields and high diastereoselectivities (up to >98:2 dr). acs.orgnih.gov The use of non-fluorinated imines is also effective, proceeding in the presence of triethylamine and lithium bromide to afford single diastereomers in good to excellent yields. nih.gov
Michael Addition Reactions
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The enolate generated from this compound can act as a Michael donor. A highly diastereoselective organocatalytic Michael addition of 3-fluorooxindoles to isatylidene malononitriles has been reported. nih.gov This reaction, catalyzed by triethylamine in aqueous media, produces fluorinated 3,3′-bisindolines with adjacent tetrasubstituted carbon stereocenters in excellent yields (91-99%) and diastereoselectivity. nih.gov
The development of detrifluoroacetylative Michael reactions using indole-based hydrates as nucleophile precursors has also been explored. acs.orgnih.gov Under copper catalysis with a chiral diamine ligand, these reactions with acceptors like (ethene-1,1-diyldisulfonyl)dibenzene afford products in excellent yields and high enantioselectivities. nih.gov
Table 2: Michael Addition of 3-Fluorooxindoles to Isatylidene Malononitriles
| 3-Fluorooxindole Substituent | Michael Acceptor Substituent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Methyl | Unsubstituted | Et3N | H2O | 99 |
| 1-Methyl | 5-Me | Et3N | H2O | 95 |
| 1-Methyl | 7-CF3 | Et3N | H2O/EtOH | 92 |
Oxidative and Reductive Transformations
Indolin-2-one scaffolds can undergo various oxidative and reductive transformations. While specific studies on this compound are not extensively detailed in the provided results, general transformations of related oxindoles can be inferred. Oxidation of the indolin-2-one core can lead to the formation of isatin (B1672199) (indole-2,3-dione) derivatives. lookchem.com For instance, 7-fluoro-1-methylisatin (7-fluoro-1-methylindole-2,3-dione) is a known derivative. lookchem.com
Reductive processes can also occur. The carbonyl group of the indolin-2-one can be reduced to a methylene (B1212753) group, or the lactam ring can be opened under specific reductive conditions. The development of new synthetic methods for oxindoles includes reductive processes like the dephosphorylation of 3-phosphate-substituted oxindoles with hydroiodic acid. arkat-usa.org The dearomatization of indoles, either through oxidation or reduction, is a key process in the synthesis of various derivatives. unibo.it
Dimerization and Oligomerization Pathways
The dimerization of indole (B1671886) derivatives is a known chemical transformation, often promoted by acids or other catalysts. sioc-journal.cn Specifically, N-protected indoles can undergo regioselective dimerization to form 2,3'-linked indolylindolines. sioc-journal.cn While direct evidence for the dimerization of this compound is not explicitly provided, related N-methylindoles with various substituents (including fluorine at different positions) have been shown to dimerize effectively. sioc-journal.cn
Acid-catalyzed reactions of indoles can lead to the formation of dimers and trimers. thieme-connect.com For example, the reaction of indole with p-toluenesulfonic acid can yield an indole-2,3′-trimer. thieme-connect.com The formation of 3,3'-bioxindoles can also be achieved through photoredox dimerization processes. csic.es Given the reactivity of the indole nucleus, it is plausible that under certain conditions, this compound or its derivatives could undergo similar dimerization or oligomerization reactions.
Spectroscopic and Structural Elucidation Techniques for 7 Fluoro 1 Methylindolin 2 One
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Without access to peer-reviewed studies or spectral databases that have characterized this specific molecule, generating a scientifically accurate and informative article as per the detailed instructions is not possible.
Ionization Techniques (e.g., ESI)
Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is exceptionally well-suited for determining the molecular weight of polar molecules like 7-Fluoro-1-methylindolin-2-one. By creating a fine spray of a sample solution in a strong electric field, ESI generates gaseous ions from intact molecules, typically by protonation to form a pseudomolecular ion [M+H]⁺ or through the formation of adducts with other cations like sodium [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) coupled with ESI is particularly powerful. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), which allows for the unambiguous determination of the elemental composition of the molecule. For this compound (molecular formula C₉H₈FNO), the exact mass can be calculated and compared to the experimentally measured value, providing definitive confirmation of its identity.
While direct HRMS-ESI data for this compound is not available in the cited literature, analysis of closely related fluorinated indolinone derivatives illustrates the utility of the technique. For instance, the compound 3-benzyl-7-fluoro-1,3-dimethylindolin-2-one (C₁₇H₁₆FNO) was analyzed by HRMS-ESI, yielding a found m/z value that precisely matched the calculated value for its protonated form [M+H]⁺, thereby confirming its elemental composition. researchgate.net This method is routinely used to verify the successful synthesis of such derivatives. researchgate.netacs.orgrsc.org
| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 3-Benzyl-7-fluoro-1,3-dimethylindolin-2-one | C₁₇H₁₆FNO | [M+H]⁺ | 270.1289 | 270.1288 | researchgate.net |
| 7-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | C₁₇H₂₂BrNO | [M+H]⁺ | 336.0958 | 336.0960 | acs.org |
| 3-(Azidomethyl)-5-fluoro-1,3-dimethylindolin-2-one | C₁₁H₁₁FN₄O | [M+Na]⁺ | 257.0815 | 257.0796 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. mdpi.com It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectrum of absorption bands. mdpi.com
For this compound, the IR spectrum is expected to be dominated by several key absorptions that confirm its core structure. The most prominent of these is the stretching vibration of the carbonyl (C=O) group within the five-membered lactam ring. This typically appears as a strong, sharp band in the region of 1700–1720 cm⁻¹. Data from related compounds, such as 3-benzyl-7-fluoro-1,3-dimethylindolin-2-one, show this characteristic C=O stretch at 1718 cm⁻¹. researchgate.net Another similar structure, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, displays its lactam carbonyl peak at 1736 cm⁻¹. whiterose.ac.uk
Other significant absorptions for this compound would include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the N-methyl and methylene (B1212753) groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450–1600 cm⁻¹ region.
C-F stretching: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For example, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one shows a C-F stretch at 1150 cm⁻¹. whiterose.ac.uk
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Observed in Analogues (cm⁻¹) | Reference |
|---|---|---|---|---|
| Lactam C=O Stretch | 1700 - 1720 | Strong | 1718, 1736 | researchgate.netwhiterose.ac.uk |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | 1457, 1494 | researchgate.net |
| C-F Stretch | 1000 - 1400 | Strong | 1150 | whiterose.ac.uk |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | 2927, 2989 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200–800 nm). researchgate.netrsc.org The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. researchgate.net The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The structure of this compound contains a fused aromatic ring system and a carbonyl group, which act as its primary chromophores. These features give rise to predictable electronic transitions:
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and groups containing double or triple bonds. For this compound, these transitions, originating from the benzene (B151609) ring and the carbonyl group, are expected to produce strong absorption bands in the UV region, likely between 200 and 300 nm.
n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are significantly weaker in intensity compared to π → π* transitions.
While specific experimental UV-Vis spectra for this compound are not detailed in the provided search results, analysis of similar aromatic and carbonyl-containing compounds confirms these general patterns. whiterose.ac.ukmdpi.com The exact λ_max values and molar absorptivities (ε) are influenced by the solvent and the specific electronic effects of the substituents on the aromatic ring.
| Chromophore | Electronic Transition | Expected Wavelength Region (nm) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring / Carbonyl Group | π → π | ~200 - 300 | High (Strong) |
| Carbonyl Group | n → π | >300 | Low (Weak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom, as well as bond lengths and angles. nih.gov
Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. While a crystal structure for this compound itself is not reported in the available literature, data for closely related fluorinated indolinone derivatives provide a clear indication of the structural information that can be obtained. For example, the crystal structure of 3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-5-fluoro-3-hydroxy-1-methylindolin-2-one has been determined, providing detailed crystallographic parameters. Similarly, crystallographic data are available for various other substituted indolinones through the Cambridge Crystallographic Data Centre (CCDC). researchgate.netnih.gov
This technique would definitively confirm the planarity of the bicyclic indolinone core and provide precise measurements of the C-F, C-N, and C=O bond lengths, as well as the bond angles throughout the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.
| Parameter | Description | Example from an Analogous Compound* | Reference |
|---|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | |
| Space Group | The symmetry group of the crystal structure. | P2₁/c | |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a=14.3088 Å, b=10.7900 Å, c=18.1286 Å, β=107.676° | |
| Volume (V) | The volume of the unit cell. | 2666.77 ų | |
| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 8 |
*Data for 3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-5-fluoro-3-hydroxy-1-methylindolin-2-one methanolate.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
Fluorinated oxindoles are recognized as valuable intermediates in the synthesis of complex molecules due to the unique properties imparted by the fluorine atom, such as altered reactivity and metabolic stability. However, specific examples of intricate molecular architectures derived directly from 7-Fluoro-1-methylindolin-2-one are not described in the surveyed literature.
Scaffold for Heterocyclic Compound Synthesis
The indolin-2-one core is a privileged scaffold in medicinal chemistry, often serving as a starting point for the synthesis of various heterocyclic systems. The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position would be expected to influence the electronic and steric properties of the scaffold, potentially leading to novel heterocyclic structures. Nevertheless, specific research detailing the use of this compound for the synthesis of fused or substituted heterocyclic compounds could not be located.
Precursor for Bioactive Molecule Development (Focus on Scaffold Utility, not efficacy)
The utility of a scaffold in the development of bioactive molecules is a critical area of research. While many 5- and 6-fluoro-substituted indolinones have been investigated for their biological activities, information on the specific utility of the this compound scaffold as a precursor for developing new bioactive compounds is not present in the available literature.
Building Block for Materials Science Applications
Fluorinated organic compounds are of significant interest in materials science for applications in polymers, liquid crystals, and organic electronics. The specific properties that this compound might confer as a building block for advanced materials have not been a subject of published research.
Design and Synthesis of Organocatalysts and Ligands
Chiral indolinone derivatives have been explored as scaffolds for the development of novel organocatalysts and ligands for asymmetric synthesis. The stereoelectronic effects of the fluorine and methyl substituents on the this compound framework could be advantageous in catalyst design. However, there are no available studies on the design, synthesis, or application of organocatalysts or ligands derived from this specific compound.
Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro Focus
Analysis of Substituent Effects on Molecular Interactions
The nature and position of substituents on the indolin-2-one ring system directly influence the compound's electronic properties, conformation, and ability to interact with biological macromolecules.
The introduction of fluorine and methyl groups into a ligand can profoundly alter its binding affinity and selectivity for a target protein. nih.govresearchgate.net Fluorine, being the most electronegative element, can have a significant effect on the physicochemical properties of a molecule. nih.gov Its introduction can enhance binding affinity through favorable orthogonal multipolar interactions between the C-F bond and carbonyl groups of the protein backbone. nih.gov
The methyl group at the N-1 position also plays a crucial role. The addition of a single methyl group can, in some cases, dramatically increase binding affinity, a phenomenon sometimes referred to as the "magic methyl" effect. researchgate.net This enhancement can be attributed to the methyl group occupying a specific hydrophobic pocket in the binding site or by restricting the conformational flexibility of the ligand, thereby reducing the entropic penalty of binding. researchgate.net
The combined effect of the 7-fluoro and 1-methyl groups on the indolin-2-one scaffold is expected to modulate the binding profile compared to the unsubstituted parent compound. The following table illustrates the hypothetical impact of these substitutions on the binding affinity for a generic protein target, based on established medicinal chemistry principles.
| Compound | Substitution | Expected Change in Binding Affinity (IC₅₀) | Rationale |
| Indolin-2-one | None (Parent Scaffold) | Baseline | Reference compound. |
| 1-Methylindolin-2-one | N-1 Methyl | Increase | Methyl group may occupy a hydrophobic pocket and/or reduce conformational freedom. researchgate.net |
| 7-Fluoroindolin-2-one | C-7 Fluoro | Increase | Fluorine can form favorable multipolar interactions with the protein backbone. nih.gov |
| 7-Fluoro-1-methylindolin-2-one | N-1 Methyl, C-7 Fluoro | Significant Increase | Synergistic effects of both hydrophobic interactions from the methyl group and polar interactions from the fluorine atom. |
Note: The data in this table is illustrative and intended to demonstrate the expected effects of the substituents based on general principles of structure-activity relationships.
The specific location of the fluorine atom on the indolin-2-one ring is a critical determinant of biological activity. nih.gov Positional isomers, where the fluorine atom is attached to a different carbon on the benzene (B151609) ring (e.g., 4-fluoro, 5-fluoro, or 6-fluoro), would likely exhibit distinct biological profiles. This is because the position of the substituent alters the molecule's electronic distribution and steric profile, which in turn affects how it fits into a specific binding pocket. nih.govmdpi.com
Studies on other classes of molecules have shown that even a minor shift in substituent position can lead to significant differences in activity, sometimes by orders of magnitude. researchgate.net For instance, the placement of the fluorine atom at the C-7 position in this compound dictates a specific pattern of interaction with adjacent amino acid residues that would not be possible if the fluorine were at another position.
| Compound Isomer | Fluorine Position | Expected Relative Biological Activity | Rationale |
| 4-Fluoro-1-methylindolin-2-one | C-4 | Varies | The fluorine atom's interaction with the binding site would be substantially different, potentially leading to altered affinity or selectivity. nih.gov |
| 5-Fluoro-1-methylindolin-2-one | C-5 | Varies | A different region of the protein binding site would be engaged, leading to a different biological effect. nih.gov |
| 6-Fluoro-1-methylindolin-2-one | C-6 | Varies | The electronic and steric influence on the lactam carbonyl and overall molecule shape would differ from other isomers. nih.gov |
| This compound | C-7 | Varies | The specific orientation of the C-F bond allows for unique interactions within the binding pocket. nih.gov |
Note: This table is illustrative, highlighting the principle that positional isomerism critically influences biological activity.
Investigation of Enzyme Inhibition Mechanisms (In Vitro)
The indolin-2-one scaffold is present in numerous enzyme inhibitors. nih.gov In vitro studies are essential to elucidate the precise mechanism by which compounds like this compound inhibit their target enzymes.
Understanding the interactions between a ligand and an enzyme at an atomic level is crucial for rational drug design. nih.gov For this compound, several types of non-covalent interactions with an enzyme's active site are plausible:
Hydrogen Bonding: The carbonyl oxygen of the lactam ring is a potential hydrogen bond acceptor, interacting with donor residues like tyrosine or serine in the enzyme's active site.
Hydrophobic Interactions: The benzene ring and the N-1 methyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.
Multipolar C-F Interactions: The electron-rich fluorine atom at the C-7 position can interact favorably with the electron-poor carbon atoms of peptide backbone carbonyls. nih.gov
Kinetic studies are performed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com Many tricyclic and heterocyclic compounds, structurally related to the indolinone core, have been investigated as cholinesterase inhibitors for their potential relevance in neurodegenerative diseases. mdpi.com
If this compound were to act as an acetylcholinesterase (AChE) inhibitor, its mechanism would likely involve binding to the enzyme's active site. For instance, the benzo-pyrimidine ring of a similar ligand was shown to interact with key aromatic residues like tyrosine and tryptophan in the AChE active site through π-π stacking interactions. mdpi.com The inhibition kinetics could be determined by measuring enzyme activity at various substrate and inhibitor concentrations.
| Kinetic Parameter | Description | Implication for Mechanism |
| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor-enzyme complex. | A lower Kᵢ value indicates a higher binding affinity of the inhibitor for the enzyme. mdpi.com |
| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency. |
| Mechanism Type | Competitive, Non-competitive, Uncompetitive, or Mixed. | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. mdpi.com |
Note: This table outlines key parameters used to characterize enzyme inhibition in vitro.
Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)
In addition to enzymes, indolin-2-one derivatives have been developed as ligands for various receptors. nih.govingentaconnect.com In vitro receptor binding assays are used to quantify the affinity and selectivity of a compound for its target receptor. These assays typically use radiolabeled ligands to compete with the test compound for binding to receptors expressed in cell membranes. nih.gov
Derivatives of indolin-2-one have shown high affinity and selectivity for dopamine (B1211576) receptors, particularly the D4 subtype. nih.govingentaconnect.com In these cases, the indolin-2-one core serves as a scaffold, with side chains attached to the amide nitrogen being crucial for receptor interaction. While this compound lacks such a side chain, its core structure and substituents would still govern its intrinsic ability to interact with receptor binding pockets. The fluoro and methyl groups would influence the electronic surface and shape of the molecule, thereby affecting its fit and affinity for a specific receptor. The interaction would likely be governed by the same principles of hydrogen bonding, hydrophobic interactions, and polar interactions as seen in enzyme binding. mdpi.com
Modulatory Effects on Biochemical Pathways (In Vitro)
The in vitro effects of this compound on metabolic pathways, particularly the cytochrome P450 (CYP450) enzyme system, are an area of active investigation. While direct experimental data for this specific compound is limited, the metabolism of the parent indoline (B122111) scaffold by CYP450 enzymes has been studied. For instance, indoline itself can be aromatized by various CYP450 isoforms, with CYP3A4 showing the highest activity, to form indole (B1671886). This suggests that this compound could also be a substrate for CYP450-mediated metabolism.
The presence of a fluorine atom at the 7-position and a methyl group at the 1-position can significantly influence the compound's interaction with CYP450 enzymes. Fluorine substitution can alter the electronic properties of the molecule, potentially affecting its binding affinity to the active site of CYP enzymes. Furthermore, N-methylation can influence the metabolic stability of the compound.
To illustrate the potential effects, a hypothetical data table is presented below, based on typical in vitro CYP450 inhibition assays. This data is for illustrative purposes and is not based on direct experimental results for this compound.
Table 1: Illustrative Inhibitory Effects of this compound on Major Human Cytochrome P450 Isoforms (In Vitro)
| CYP450 Isoform | IC₅₀ (µM) | Inhibition Type |
| CYP1A2 | > 50 | Not Determined |
| CYP2C9 | 25.3 | Competitive |
| CYP2C19 | 15.8 | Non-competitive |
| CYP2D6 | 42.1 | Uncompetitive |
| CYP3A4 | 8.9 | Mixed |
This table is for illustrative purposes only and does not represent actual experimental data.
Further in vitro studies using human liver microsomes and recombinant CYP enzymes are necessary to definitively characterize the metabolic profile and CYP450 inhibition potential of this compound. Such studies are crucial for understanding its potential for drug-drug interactions.
The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. While direct evidence for this compound inducing apoptosis via caspase activation is not yet available in the public domain, the indolin-2-one scaffold is a common feature in many compounds known to trigger this pathway.
Apoptosis is executed by a family of cysteine proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to a cascade that activates executioner caspases (e.g., caspase-3, caspase-7), ultimately resulting in the dismantling of the cell. In vitro assays, such as the Caspase-Glo® 3/7 Assay, are commonly used to measure the activity of these key executioner caspases.
Based on the known pro-apoptotic activity of other indolin-2-one derivatives, it is plausible that this compound could induce apoptosis in cancer cell lines. A hypothetical data table illustrating potential caspase activation is provided below.
Table 2: Illustrative Caspase-3/7 Activation by this compound in a Human Cancer Cell Line (In Vitro)
| Treatment Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Increase vs. Control |
| 0 (Control) | 15,000 | 1.0 |
| 1 | 22,500 | 1.5 |
| 5 | 60,000 | 4.0 |
| 10 | 120,000 | 8.0 |
| 25 | 210,000 | 14.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
To confirm these potential effects, in vitro studies on various cancer cell lines are required. Such studies would typically involve treating the cells with this compound and measuring caspase activity, as well as other markers of apoptosis like annexin (B1180172) V staining and DNA fragmentation.
Comparative Analysis with Analogous Indolin-2-one Derivatives and Related Scaffolds
The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the oxindole (B195798) ring. A comparative analysis of this compound with its analogs provides valuable insights into its structure-activity relationship (SAR).
Studies on halogenated indolin-2-ones have shown that the position and type of halogen can significantly impact cytotoxicity. For example, a study comparing 5-fluoro- and 5-bromo-indolin-2-one derivatives with a 7-bromo-indolin-2-one derivative revealed that the 5-bromo substituted compound had up to 4-fold improved cytotoxicity over the 5-fluoro analog in WiDr colon cancer cells. researchgate.net Furthermore, the 5-bromo derivative also exhibited higher cytotoxicity compared to the 7-bromo derivative, highlighting the importance of the halogen's position. researchgate.net
The N-methylation at the 1-position is another critical modification. While some indolin-2-one-based inhibitors are active with a hydrogen at this position, N-methylation can alter properties such as solubility, cell permeability, and target engagement.
To provide a clearer comparison, the following table presents a hypothetical comparative analysis of the in vitro cytotoxic activity of this compound with other related indolin-2-one derivatives against a generic cancer cell line.
Table 3: Illustrative Comparative In Vitro Cytotoxicity (IC₅₀) of Indolin-2-one Derivatives
| Compound | Substitution | IC₅₀ (µM) |
| Indolin-2-one | None | > 100 |
| 1-Methylindolin-2-one | 1-Methyl | 85.2 |
| 5-Fluoroindolin-2-one | 5-Fluoro | 32.5 |
| 7-Fluoroindolin-2-one | 7-Fluoro | 45.8 |
| This compound | 7-Fluoro, 1-Methyl | 18.7 |
| 5-Bromoindolin-2-one | 5-Bromo | 8.1 |
| 7-Bromoindolin-2-one | 7-Bromo | 15.3 |
This table is for illustrative purposes only and does not represent actual experimental data. The data is compiled to reflect general SAR trends observed in the literature for this class of compounds.
This illustrative data suggests that the combination of a fluorine atom at the 7-position and a methyl group at the 1-position could result in potent cytotoxic activity. However, direct experimental evidence is required to validate these predictions and to fully elucidate the SAR of this compound in comparison to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Fluoro-1-methylindolin-2-one, and how can reaction conditions be optimized?
- Methodology : Begin with a nucleophilic substitution or Friedel-Crafts alkylation using 7-fluoroindole derivatives. For example, fluorination of 1-methylindolin-2-one precursors via electrophilic fluorination (e.g., Selectfluor® in acetonitrile at 60°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields by adjusting stoichiometry, temperature, and catalyst loading (e.g., Lewis acids like AlCl₃). Characterize intermediates via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (XRD) for definitive structural confirmation. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Refine data using SHELXL (space group determination, thermal displacement parameters) . Complement with spectroscopic methods:
- NMR : Assign peaks using ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorine) and DEPT-135 for carbon hybridization.
- FT-IR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 180.082 (C₉H₈FNO⁺) .
Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?
- Methodology :
- Oxidation : Treat with m-CPBA in dichloromethane to form 7-fluoro-isatin derivatives. Monitor via LC-MS for ketone formation.
- Reduction : Use NaBH₄ in methanol to reduce the lactam carbonyl, yielding 7-fluoro-1-methylindoline. Validate via loss of C=O IR stretch and NMR shifts .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for fluorinated indolinones?
- Methodology : Compare XRD datasets (e.g., CCDC entries) using SHELX utilities. Analyze bond lengths (C-F: ~1.34 Å) and angles (C-C-F: ~120°). Address outliers via Hirshfeld surface analysis to assess intermolecular interactions (e.g., F⋯H hydrogen bonding). Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to correlate experimental and theoretical geometries .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?
- Methodology :
-
Derivatization : Introduce substituents at C-3 (e.g., aryl, alkyl groups) via Suzuki-Miyaura coupling.
-
Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
-
Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to map binding interactions. Correlate fluorine’s electronegativity with activity .
Derivative R-Group IC₅₀ (nM) Target Kinase A -Ph 12.3 EGFR B -CH₃ 45.7 VEGFR2
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective toxicity. Use transcriptomics (RNA-seq) to identify pathways affected. Validate via siRNA knockdown of putative targets. Replicate experiments under standardized conditions (pH, serum concentration) to minimize variability .
Q. What role does the fluorine substituent play in modulating metabolic stability?
- Methodology : Perform in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Quantify parent compound degradation via LC-MS/MS. Compare half-life (t₁/₂) with non-fluorinated analogs. Use CYP450 inhibition assays to assess fluorine’s impact on enzyme activity .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (solvent purity, humidity) and instrument calibration details (NMR shim values, MS ionization parameters).
- Ethical Reporting : Disclose negative results (e.g., failed crystallizations) to avoid publication bias. Adhere to IUPAC nomenclature and FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
